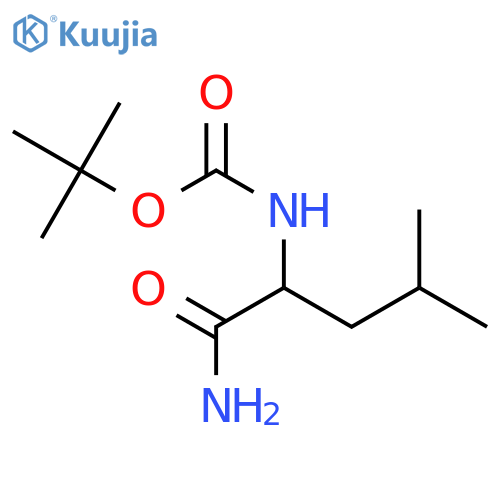

Cas no 70533-96-9 ((S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate)

(S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate 化学的及び物理的性質

名前と識別子

-

- (S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate

- Boc-L-Leu-NH2

- N-tert-Butoxycarbonyl-L-leucine amide

- BOC-LEU-NH2

- tert-butyl N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]carbamate

- ((S)-1-Carbamoyl-3-methyl-butyl)-carbamidsaeure-tert-butylester

- N-(tert-butoxycarbonyl)leucinamide

- N-tert-Butoxycarbonyl-L-leucin-amid

- CHEBI:167742

- AKOS015968841

- N~2~-(tert-Butoxycarbonyl)-L-leucinamide

- TERT-BUTYL N-[(1S)-1-CARBAMOYL-3-METHYLBUTYL]CARBAMATE

- MFCD08275793

- 70533-96-9

- AS-73572

- Boc-L-Ile-NH2

- TERT-BUTYL (1S)-1-(AMINOCARBONYL)-3-METHYLBUTYLCARBAMATE

- (S)-tert-Butyl 1-amino-4-methyl-1-oxopentan-2-ylcarbamate

- BoC-L-leucine amide

- DTXSID60428382

- tert-butyl N-(1-amino-4-methyl-1-oxopentan-2-yl)carbamate

- A866600

- SCHEMBL2632701

- Carbamic acid, [(1S)-1-(aminocarbonyl)-3-methylbutyl]-,1,1-dimethylethyl ester

- LJPDJTPZNJKXPW-QMMMGPOBSA-N

- tert-butyl N-[1-(aminocarbonyl)-3-methylbutyl]carbamate

- DB-328166

-

- MDL: MFCD08275793

- インチ: InChI=1S/C11H22N2O3/c1-7(2)6-8(9(12)14)13-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H2,12,14)(H,13,15)/t8-/m0/s1

- InChIKey: LJPDJTPZNJKXPW-QMMMGPOBSA-N

- ほほえんだ: CC(C[C@H](NC(OC(C)(C)C)=O)C(N)=O)C

計算された属性

- せいみつぶんしりょう: 230.16300

- どういたいしつりょう: 230.16304257g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 7

- 複雑さ: 256

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 81.4Ų

じっけんとくせい

- PSA: 81.42000

- LogP: 2.50230

(S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate セキュリティ情報

(S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate 税関データ

- 税関コード:2924199090

- 税関データ:

中国税関コード:

2924199090概要:

2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量包装する

要約:

2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

(S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D772492-50g |

Carbamic acid, [(1S)-1-(aminocarbonyl)-3-methylbutyl]-,1,1-dimethylethyl ester |

70533-96-9 | 95% | 50g |

$355 | 2023-09-04 | |

| Ambeed | A683651-1g |

(S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate |

70533-96-9 | 97% | 1g |

$45.0 | 2024-04-17 | |

| OTAVAchemicals | 1444406-50MG |

tert-butyl N-[(1S)-1-carbamoyl-3-methylbutyl]carbamate |

70533-96-9 | 99% | 50MG |

$129 | 2023-07-09 | |

| 1PlusChem | 1P00ICJD-5g |

Carbamic acid, [(1S)-1-(aminocarbonyl)-3-methylbutyl]-,1,1-dimethylethyl ester |

70533-96-9 | 97% | 5g |

$153.00 | 2024-04-21 | |

| eNovation Chemicals LLC | D772492-25g |

Carbamic acid, [(1S)-1-(aminocarbonyl)-3-methylbutyl]-,1,1-dimethylethyl ester |

70533-96-9 | 95% | 25g |

$500 | 2025-02-21 | |

| eNovation Chemicals LLC | D772492-25g |

Carbamic acid, [(1S)-1-(aminocarbonyl)-3-methylbutyl]-,1,1-dimethylethyl ester |

70533-96-9 | 95% | 25g |

$500 | 2025-02-26 | |

| eNovation Chemicals LLC | D772492-5g |

Carbamic acid, [(1S)-1-(aminocarbonyl)-3-methylbutyl]-,1,1-dimethylethyl ester |

70533-96-9 | 95% | 5g |

$180 | 2024-06-06 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B59450-50g |

(S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate |

70533-96-9 | 99% | 50g |

¥1690.0 | 2022-04-28 | |

| Chemenu | CM276510-5g |

(S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate |

70533-96-9 | 97% | 5g |

$*** | 2023-05-29 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B59450-100g |

(S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate |

70533-96-9 | 99% | 100g |

¥3380.0 | 2022-04-28 |

(S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate 関連文献

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511

-

Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912

-

Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339

(S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamateに関する追加情報

Recent Advances in the Application of (S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate (CAS: 70533-96-9) in Chemical Biology and Pharmaceutical Research

The compound (S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate (CAS: 70533-96-9) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This chiral building block is particularly valuable in the synthesis of peptidomimetics and bioactive molecules, owing to its unique structural features and functional groups. Recent studies have explored its utility in drug discovery, asymmetric synthesis, and as a key intermediate in the development of novel therapeutics.

One of the most notable advancements involves the use of (S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate in the synthesis of protease inhibitors. Researchers have demonstrated its efficacy in the construction of selective inhibitors targeting enzymes such as HIV-1 protease and thrombin. The compound's tert-butyloxycarbonyl (Boc) protecting group and its chiral center play a critical role in achieving high enantioselectivity and yield in these synthetic pathways. Recent publications highlight optimized protocols for its incorporation into complex molecular architectures, enhancing both efficiency and scalability.

In addition to its role in protease inhibitor development, (S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate has been employed in the design of peptide-based therapeutics. Its compatibility with solid-phase peptide synthesis (SPPS) techniques has enabled the rapid assembly of peptide libraries for high-throughput screening. A 2023 study published in the Journal of Medicinal Chemistry reported its use in the synthesis of cyclic peptides with enhanced metabolic stability and binding affinity for G-protein-coupled receptors (GPCRs). These findings underscore its potential in addressing challenges related to peptide drug delivery and bioavailability.

Furthermore, the compound's application extends to the field of bioconjugation, where it serves as a linker for the attachment of payloads to antibodies and other biomolecules. Recent work has focused on its use in antibody-drug conjugates (ADCs), where its stability under physiological conditions and selective reactivity are highly advantageous. Innovations in this area have been driven by the need for more precise and effective targeted therapies, particularly in oncology.

Despite these advancements, challenges remain in the large-scale production and purification of (S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate. Recent efforts have addressed these issues through the development of greener synthetic routes, such as catalytic asymmetric hydrogenation and flow chemistry. These methods not only improve yield and purity but also align with the growing emphasis on sustainable chemistry practices in the pharmaceutical industry.

In conclusion, (S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate (CAS: 70533-96-9) continues to be a pivotal compound in chemical biology and pharmaceutical research. Its multifaceted applications, from drug discovery to bioconjugation, highlight its enduring relevance. Future research is expected to further explore its potential in emerging areas such as PROTACs (proteolysis targeting chimeras) and covalent inhibitors, solidifying its role as a cornerstone in medicinal chemistry.

70533-96-9 ((S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate) 関連製品

- 70717-76-9((R)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate)

- 55297-72-8(N-Boc D-Isoglutamine)

- 35150-08-4(Boc-L-Valine Amide)

- 854706-73-3(3-(Aminomethyl)-2-methoxyphenol)

- 1805382-14-2(2-(Aminomethyl)-6-bromo-4-(difluoromethyl)-3-methylpyridine)

- 392322-76-8(N-{3,3'-dimethyl-4'-3-(phenylsulfanyl)propanamido-1,1'-biphenyl-4-yl}-3-(phenylsulfanyl)propanamide)

- 1821712-18-8((1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine)

- 70892-82-9(4-Pyridinecarboxamide,N,N-bis(2-hydroxyethyl)-)

- 334477-60-0([(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl](methyl)amine)

- 2137504-38-0(tert-butyl 6-fluoro-2,3-dihydro-1H-indole-2-carboxylate)